An In-depth Technical Guide to the Basic Properties of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
An In-depth Technical Guide to the Basic Properties of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride
Introduction
1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1-BnTHIQ) is a key structural motif found in a wide array of naturally occurring alkaloids and synthetic compounds of significant pharmacological interest.[1] As a fundamental scaffold, it forms the backbone of numerous bioactive molecules, including certain neurotoxins and potential therapeutic agents.[1][2] This technical guide provides a comprehensive overview of the basic physicochemical and biological properties of its hydrochloride salt, tailored for researchers, scientists, and professionals in the field of drug development. The hydrochloride form is often preferred in research and development due to its increased stability and solubility in aqueous media.
Chemical and Physical Properties
The hydrochloride salt of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline is a stable, crystalline solid. A summary of its key physical and chemical properties is presented below.
| Property | Value | Source |
| Chemical Formula | C₁₆H₁₈ClN | PubChem |
| Molecular Weight | 259.78 g/mol | PubChem |
| Appearance | Solid | Inferred |
| Melting Point | Not explicitly reported for the hydrochloride salt. The related compound, 1-(4-methylbenzyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride, has a melting point of 204-206 °C. | Al-Hiari et al. |
| Solubility | Expected to have higher solubility in water and polar organic solvents compared to the free base. | Inferred |
| pKa (Strongest Basic) | 9.54 (Predicted for the free base) | FooDB |
| logP | 3.48 (Predicted for the free base) | FooDB |
Spectroscopic Characterization
Accurate structural elucidation and confirmation are paramount in chemical research. The following section details the characteristic spectroscopic data for 1-Benzyl-1,2,3,4-tetrahydroisoquinoline. Note that the provided spectra from public databases are primarily for the free base. The hydrochloride salt will exhibit distinct features, particularly in the IR spectrum due to the presence of the ammonium salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Conformational studies of 1-benzyl-1,2,3,4-tetrahydroisoquinolines reveal a preference for an extended conformation in secondary amines like the parent compound.[3]
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¹H NMR: The proton NMR spectrum of the free base in CDCl₃ is expected to show complex multiplets for the aromatic protons between δ 7.0 and 7.4 ppm. The benzylic protons and the protons of the tetrahydroisoquinoline core will appear at higher field strengths. The proton at the C1 position is a key diagnostic signal. For the hydrochloride salt, a downfield shift of the protons adjacent to the nitrogen atom is anticipated due to the positive charge.
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¹³C NMR: The carbon NMR spectrum for the free base has been reported.[4] Key signals include those for the aromatic carbons and the aliphatic carbons of the tetrahydroisoquinoline and benzyl moieties.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule.
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Free Base: The IR spectrum of the free base is characterized by N-H stretching vibrations in the region of 3300-3500 cm⁻¹, aromatic C-H stretching around 3020-3050 cm⁻¹, and aliphatic C-H stretching between 2800-2920 cm⁻¹. Aromatic C=C stretching bands are observed around 1486 and 1600 cm⁻¹.[5]
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Hydrochloride Salt: The hydrochloride salt will exhibit a broad absorption band in the region of 2400-3200 cm⁻¹, which is characteristic of the N⁺-H stretching vibration of the ammonium salt.
Synthesis and Purification
The synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinolines can be achieved through several classical methods, including the Pictet-Spengler and Bischler-Napieralski reactions, as well as through Grignard-based approaches.[1][5]
Illustrative Synthetic Workflow: Pictet-Spengler Reaction
The Pictet-Spengler reaction is a widely used method for the synthesis of tetrahydroisoquinolines. It involves the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.[1]
Caption: Generalized workflow for the Pictet-Spengler synthesis of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline.
Experimental Protocol: Grignard-based Synthesis and Hydrochloride Salt Formation (Adapted)
This protocol is adapted from the synthesis of a substituted analog and can be modified for the preparation of the title compound.[5]
Step 1: Grignard Reagent Formation
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To a three-necked round-bottom flask containing magnesium turnings, add dry tetrahydrofuran (THF) and a few crystals of iodine.
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Stir the mixture until the iodine color disappears, indicating the activation of magnesium.
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Cool the mixture to -10 °C and add a solution of benzyl chloride in dry THF dropwise.
Step 2: Reaction with 3,4-Dihydroisoquinoline
-
Cool the Grignard reagent to -78 °C.
-
Add a solution of 3,4-dihydroisoquinoline in dry THF dropwise.
-
Allow the reaction to proceed at -78 °C for several hours, then warm to room temperature overnight.
Step 3: Work-up and Purification of the Free Base
-
Quench the reaction with water and extract the product with an organic solvent such as diethyl ether.
-
Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product as an oil.
-
Purify the crude product using column chromatography.
Step 4: Hydrochloride Salt Formation
-
Dissolve the purified free base in a suitable solvent like diethyl ether.
-
Add a solution of ethereal HCl dropwise with stirring.
-
Collect the resulting precipitate by filtration, wash with dry ether, and dry under vacuum to yield the hydrochloride salt.
Fundamental Biological and Pharmacological Properties
1-Benzyl-1,2,3,4-tetrahydroisoquinoline has been identified as an endogenous compound in the mammalian brain and is implicated in the pathophysiology of Parkinson's disease.[2] Its biological effects are complex and appear to be concentration-dependent.
Neuropharmacological Profile
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Dopaminergic System: Systemic administration of 1-BnTHIQ has been shown to increase extracellular dopamine concentrations in the rat striatum.[6] This effect is thought to be mediated by the activation of dopaminergic nigrostriatal neurons.[6] Furthermore, it inhibits dopamine uptake, a mechanism shared with the known dopaminergic neurotoxin MPP+.[2]
-
Apoptotic and Neurotoxic Effects: At higher concentrations (e.g., 500 μM), 1-BnTHIQ can be neurotoxic and potentiate glutamate-induced apoptosis in neuronal cells.[7][8] It has been shown to increase markers of apoptosis such as caspase-3 activity and lipid peroxidation.[2][7]
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Neuroprotective Potential: Interestingly, at lower concentrations (e.g., 50 μM), 1-BnTHIQ has demonstrated neuroprotective effects against glutamate-induced apoptosis.[7][8] This dual, concentration-dependent activity highlights the complexity of its biological role.
Mechanism of Action
The neurotoxic effects of 1-BnTHIQ are believed to stem from its ability to induce apoptosis in dopaminergic neurons.[2] This process involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-xL.[2] The inhibition of dopamine uptake may also contribute to its neurotoxic profile.[2]
Caption: Concentration-dependent effects and dopaminergic modulation of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline.
Safety and Handling
Given its potential neurotoxic properties, 1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
1-Benzyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a foundational molecule in medicinal chemistry with a complex and intriguing biological profile. Its role as an endogenous neuromodulator and potential neurotoxin makes it a subject of ongoing research, particularly in the context of neurodegenerative diseases like Parkinson's. This guide provides a summary of its core properties, offering a valuable resource for researchers in the field. Further investigation is warranted to fully elucidate its pharmacological and toxicological profiles.
References
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Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2014). Concentration-dependent Opposite Effects of 1-benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies. Cellular and Molecular Neurobiology, 34(8), 1159–1167. [Link]
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Ebadi, M., Kumar, B. B., & Shavali, S. (2003). 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (1BnTIQ), an endogenous neurotoxin, induces dopaminergic cell death through apoptosis. Neurotoxicology, 24(4-5), 543–552. [Link]
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Al-Hiari, Y. M., Sweileh, B. A., Shakya, A. K., Abu Sheikha, G., & Almuhtaseb, S. I. (2009). Synthesis of 1-benzyl-1,2,3,4-tetrahydroisoquinoline, Part I: Grignard synthesis of 1-(substitutedbenzyl)-1,2,3,4-tetrahydroisoquinoline models with potential antibacterial activity. Jordan Journal of Pharmaceutical Sciences, 2(1). [Link]
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Faheem, Kumar, B. K., Sekhar, K. V. G. C., Chander, S., Kunjiappan, S., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(24), 14585–14627. [Link]
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PubChem. (n.d.). 1-Benzyl-1,2,3,4-tetrahydroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]
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FooDB. (n.d.). Showing Compound 1-Benzyl-1,2,3,4-tetrahydroisoquinoline (FDB023308). Retrieved from [Link]
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NIST. (n.d.). Isoquinoline, 1-benzyl-1,2,3,4-tetrahydro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]
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Suárez, M., Verdecia, Y., Illescas, B., Martínez-Álvarez, R., de la Torre, M. C., & Rodríguez-Morgade, S. (2002). 1-Benzyl-1,2,3,4-tetrahydroisoquinolines. 1H NMR conformational studies and rotational barriers. Journal of the Chemical Society, Perkin Transactions 2, (8), 1438–1443. [Link]
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Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2014). Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies. Cellular and Molecular Neurobiology, 34(8), 1159–1167. [Link]
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Tasaki, Y., Makino, Y., Ohta, S., & Hirobe, M. (2009). Single administration of 1-benzyl-1,2,3,4-tetrahydroisoquinoline increases the extracellular concentration of dopamine in rat striatum. Neuroscience, 160(4), 816–824. [Link]
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Antkiewicz-Michaluk, L., Wąsik, A., Romańska, I., & Michaluk, J. (2014). Concentration-Dependent Opposite Effects of 1-Benzyl-1,2,3,4-tetrahydroisoquinoline on Markers of Apoptosis: In Vitro and Ex Vivo Studies. Cellular and Molecular Neurobiology, 34(8), 1159–1167. [Link]
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